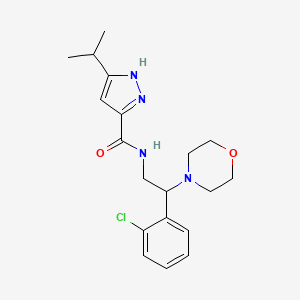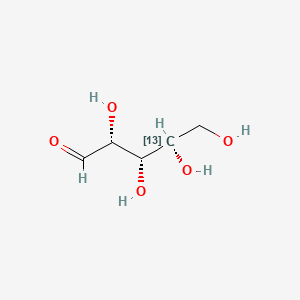
Myristicin acid methyl ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristicin acid methyl ester-d3 is a deuterated derivative of myristicin, a naturally occurring compound found in various plants such as nutmeg, parsley, and carrots . This compound is of significant interest due to its psychoactive properties and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of myristicin acid methyl ester-d3 typically involves the deuteration of myristicin through a series of chemical reactions. One common method includes the use of deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced techniques such as microwave-assisted extraction and gas chromatography-mass spectrometry (GC-MS) for purification . These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Myristicin acid methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Myristicin acid methyl ester-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical marker.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of myristicin acid methyl ester-d3 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors . This modulation can lead to changes in neuronal activity and has been linked to its psychoactive effects. Additionally, this compound may inhibit the activity of certain enzymes, further influencing its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to myristicin acid methyl ester-d3 include:
Myristicin: The non-deuterated form of the compound, found naturally in plants like nutmeg.
Elemicin: Another naturally occurring compound with similar psychoactive properties.
Safrole: A compound with structural similarities and similar biological effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can influence its chemical and biological properties. The deuteration can lead to differences in metabolic stability, making it a valuable tool in research and industrial applications .
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3/i1D3 |
Clé InChI |
DQQKIGXHWZLSCW-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=CC2=C1OCO2)C(=O)OC |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)




![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)

